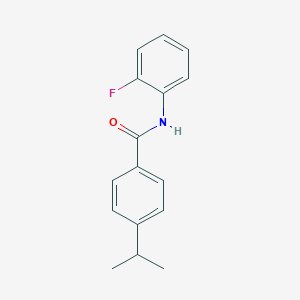

N-(2-fluorophenyl)-4-isopropylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16FNO |

|---|---|

Molecular Weight |

257.3 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C16H16FNO/c1-11(2)12-7-9-13(10-8-12)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19) |

InChI Key |

CGUNFMGPOBZEHS-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Fluorophenyl 4 Isopropylbenzamide and Analogs

Retrosynthetic Analysis of the N-(2-fluorophenyl)-4-isopropylbenzamide Scaffold

A retrosynthetic analysis of the this compound structure primarily involves the disconnection of the amide C-N bond. This is the most logical and common approach as it breaks the molecule down into two readily accessible or synthetically feasible precursors: a 4-isopropylbenzoyl derivative and a 2-fluoroaniline (B146934) derivative.

Primary Disconnection Route:

Target Molecule: this compound

Disconnection: Amide C-N bond

Synthons: 4-isopropylbenzoyl cation and 2-fluorophenyl anion.

Synthetic Equivalents:

4-isopropylbenzoic acid or its activated form (e.g., 4-isopropylbenzoyl chloride).

2-fluoroaniline.

This primary route forms the basis for classical amide bond formation strategies. An alternative, though less common, disconnection could involve a palladium-catalyzed cross-coupling reaction. This would disconnect the N-Aryl bond, suggesting a reaction between 4-isopropylbenzamide and a 2-fluorophenyl halide.

Classical Amide Bond Formation Reactions in Benzamide (B126) Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide is a cornerstone of organic synthesis. nih.gov This transformation is typically facilitated by activating the carboxylic acid, which can then be attacked by the amine nucleophile. nih.govlibretexts.org

Coupling Reagents and Conditions

A vast array of coupling reagents has been developed to promote amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups. acs.orgorganic-chemistry.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

The most common method for synthesizing amides is the reaction of an acid chloride with an amine. libretexts.org Alternatively, activating reagents can transform carboxylic acids into reactive acylating intermediates in situ. nih.gov

Common Coupling Reagents for Benzamide Synthesis:

| Coupling Reagent Class | Examples | Typical Conditions | Notes |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Often used with additives like HOBt (1-Hydroxybenzotriazole) to suppress racemization and improve efficiency. Solvents like DCM, DMF, or THF are common. peptide.comiris-biotech.de | DCC produces a urea (B33335) byproduct that is largely insoluble in common organic solvents, simplifying purification in solution-phase synthesis. peptide.com EDC is water-soluble, making it suitable for aqueous reaction conditions. peptide.comiris-biotech.de |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Generally used with a non-nucleophilic base like DIPEA or triethylamine (B128534) in aprotic solvents (DMF, DCM). peptide.com | Highly effective and often used in peptide synthesis due to their high reactivity and low racemization potential. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU, TBTU, COMU | Require a base (e.g., DIPEA, Hunig's base) and are typically run in aprotic polar solvents. peptide.comacs.org | HATU is known for its high speed and efficiency, with reduced epimerization. peptide.comacs.org COMU is noted for its high solubility and effectiveness with just one equivalent of base. acs.org |

| Other Reagents | T3P (n-Propanephosphonic acid anhydride) | Used with a base like pyridine (B92270), this reagent is robust and practical for coupling various acids and amines, including less nucleophilic anilines. organic-chemistry.org | Provides high yields with very low epimerization. organic-chemistry.org |

Optimization of Reaction Yields and Purity

Optimizing the synthesis of benzamides involves a careful selection of reagents and reaction parameters to maximize product yield and minimize impurities.

Key Optimization Strategies:

Solvent Choice: The choice of solvent is critical. Non-polar solvents like toluene (B28343) have been found to be crucial for obtaining high yields in some coupling reactions, whereas polar solvents can be less efficient. nih.gov The solvent must be capable of dissolving the reactants while not interfering with the reaction.

Base Selection: An appropriate base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common choices include tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction outcome.

Temperature and Reaction Time: Amidation reactions can be run at temperatures ranging from room temperature to elevated temperatures. For instance, a TiCl4-mediated condensation proceeds at 85 °C. nih.gov Reaction times must be optimized; for example, reducing a reaction time from 15 to 5 hours resulted in only a small decrease in yield in one study. acs.org Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is essential to determine the optimal reaction time. acs.org

Control of Side Reactions: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used with carbodiimides to prevent side reactions and minimize the loss of stereochemical integrity. peptide.com The inclusion of molecular sieves can also improve yields by preventing the formation of hydrolysis-related side-products. nih.gov

Purification: After the reaction, purification is necessary to remove unreacted starting materials, the coupling agent byproducts, and any side products. Common purification techniques include aqueous workup (acid/base washes), crystallization, and flash column chromatography. acs.orgacs.org The purity of the final compound is typically confirmed using methods like ¹H NMR and LCMS. acs.org

Strategies for Introducing the 2-Fluorophenyl Moiety

The incorporation of the 2-fluorophenyl group is a critical step in the synthesis of the target molecule. This can be achieved through direct use of the corresponding aniline (B41778) or through more complex catalytic methods.

Use of Fluorinated Anilines

The most straightforward method for introducing the 2-fluorophenyl group is through the direct use of 2-fluoroaniline as a starting material. This commercially available amine can be coupled with 4-isopropylbenzoic acid or its activated derivative (e.g., 4-isopropylbenzoyl chloride) using the classical amide bond formation techniques described previously.

The reactivity of 2-fluoroaniline in nucleophilic substitution reactions is influenced by the electronic properties of the fluorine substituent. While fluorine is an electron-withdrawing group, which can decrease the nucleophilicity of the aniline nitrogen, this effect is generally overcome by the standard activation protocols for amide synthesis. The synthesis of various fluorinated anilines and their use in subsequent reactions is a well-established field. nih.govwur.nl For example, photolysis of certain fluorophenyl azides in the presence of aniline can lead to the formation of asymmetric fluoroazobenzenes through an N-H insertion reaction. researchgate.net

Palladium-Catalyzed Cross-Coupling Approaches for Arylation

A powerful and versatile alternative for forming the N-aryl bond is the Palladium-catalyzed Buchwald-Hartwig amidation. syr.edu This cross-coupling reaction allows for the formation of the C-N bond between an amide and an aryl halide or pseudohalide. In the context of synthesizing this compound, this would typically involve coupling 4-isopropylbenzamide with a 2-fluorinated aryl electrophile, such as 2-fluorobromobenzene or 2-fluorochlorobenzene.

This method has seen significant advances through the development of specialized ligands that facilitate the catalytic cycle. nih.gov

Key Components of Pd-Catalyzed N-Arylation:

| Component | Description | Examples |

| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, [(allyl)PdCl]₂ nih.gov |

| Ligand | Crucial for catalyst stability and reactivity. Biaryl phosphine (B1218219) ligands are highly effective. | XPhos, JackiePhos, tBuBippyPhos. The choice of ligand is critical, with specific ligands developed for coupling with less reactive aryl chlorides. nih.govnih.gov |

| Base | Required for the deprotonation of the amide. Weaker bases are often preferred to avoid side reactions with sensitive functional groups. | K₂CO₃, KOPh. nih.govnih.gov |

| Aryl Electrophile | The source of the 2-fluorophenyl group. | 2-fluorobromobenzene, 2-fluorochlorobenzene, or aryl nonaflates/triflates. nih.gov |

The development of new ligands has enabled the efficient N-arylation of even acyclic secondary amides, which was previously a significant challenge. nih.gov Computational studies suggest that electron-deficient ligands can facilitate the crucial step of amide binding to the palladium center. nih.gov These catalytic methods offer a valuable alternative to classical approaches, particularly when direct amidation proves difficult or when building a library of analogs with diverse aryl substituents.

Incorporation of the 4-Isopropyl Group

The introduction of the 4-isopropyl group onto the benzoyl moiety is a critical step in the synthesis of this compound. This can be achieved through various methods, primarily involving the functionalization of a benzoyl chloride precursor or direct alkylation of the benzene (B151609) ring.

Functionalization of the Benzoyl Chloride Precursor

One common strategy involves the reaction of a pre-functionalized benzoyl chloride with an appropriate amine. For instance, 4-isopropylbenzoyl chloride can be reacted with 2-fluoroaniline to yield the target molecule. The synthesis of 4-isopropylbenzoyl chloride itself can be accomplished through several routes. One such method is the chlorination of 4-isopropylbenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Alternatively, the reaction of benzoyl chloride with isopropyl alcohol can yield isopropyl benzoate. brainly.compearson.com This ester could then potentially be converted to the desired benzamide through a series of steps, although this is a less direct route. The reaction between benzoyl chloride and isopropyl alcohol is a classic example of nucleophilic acyl substitution, where the alcohol's oxygen atom attacks the carbonyl carbon of the benzoyl chloride. brainly.compearson.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Benzoyl chloride | Isopropyl alcohol | Isopropyl benzoate | Nucleophilic Acyl Substitution |

| 4-Isopropylbenzoic acid | Thionyl chloride | 4-Isopropylbenzoyl chloride | Chlorination |

| 4-Isopropylbenzoyl chloride | 2-Fluoroaniline | This compound | Amidation |

Alkylation Strategies on the Benzene Ring

Direct alkylation of a benzene derivative is another powerful method for introducing the isopropyl group. The Friedel-Crafts alkylation is a cornerstone of this approach, typically utilizing an alkyl halide like isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.orgresearchgate.net This reaction proceeds through the formation of an isopropyl carbocation, which then acts as an electrophile attacking the benzene ring. libretexts.org For example, the reaction of benzene with 2-chloropropane, catalyzed by AlCl₃, yields isopropylbenzene (cumene). libretexts.org

However, the Friedel-Crafts alkylation is not without its limitations. Polyalkylation is a common side reaction, as the initial alkylation product is often more reactive than the starting material. youtube.com Additionally, carbocation rearrangements can occur, leading to a mixture of products. libretexts.org For instance, reacting benzene with 1-chlorobutane (B31608) can result in both n-butylbenzene and the rearranged sec-butylbenzene. libretexts.org

To circumvent these issues, Friedel-Crafts acylation followed by reduction can be employed. This involves reacting benzene with an acyl chloride, such as propanoyl chloride, to form a ketone, which is then reduced to the desired alkyl group. This two-step process avoids both polyacylation and carbocation rearrangements.

| Alkylation Method | Reactants | Catalyst | Major Product | Key Features |

| Friedel-Crafts Alkylation | Benzene, Isopropyl chloride | AlCl₃ | Isopropylbenzene | Prone to polyalkylation and carbocation rearrangements. libretexts.orgyoutube.com |

| Friedel-Crafts Acylation/Reduction | Benzene, Propanoyl chloride; then reduction | AlCl₃ | Propylbenzene | Avoids polyalkylation and rearrangements. |

Advanced Synthetic Approaches to Benzamide Derivatives

Modern organic synthesis has seen the development of sophisticated methods for constructing benzamide frameworks, offering greater efficiency, selectivity, and functional group tolerance.

Electrophilic Activation of Amides

Amides are generally considered to be poor electrophiles due to the resonance stabilization of the carbonyl group. rsc.org However, their reactivity can be significantly enhanced through electrophilic activation. Reagents like triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine can activate the amide carbonyl, making it susceptible to nucleophilic attack. researchgate.net This strategy has been successfully employed for the synthesis of various functional groups, including amidines, by reacting the activated amide with an amine. researchgate.net This approach has proven valuable in the synthesis of complex molecules and natural products. rsc.org

Directed ortho-Metalation (DoM) Strategies

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govrsc.org This method relies on the presence of a directed metalation group (DMG) on the aromatic ring, which coordinates with an organolithium reagent, directing deprotonation to the adjacent ortho position. nih.govacs.org The resulting aryllithium species can then be quenched with an electrophile to introduce a variety of substituents.

The amide group itself, particularly a tertiary amide, can serve as an effective DMG. acs.org This allows for the direct introduction of substituents ortho to the amide functionality. For instance, a tertiary benzamide can be treated with an organolithium base, followed by an electrophile, to yield an ortho-substituted benzamide. acs.org This strategy offers a high degree of regiocontrol and has been utilized in the synthesis of complex aromatic compounds. nih.gov

Grignard Reagent Applications in Benzamide Synthesis

Grignard reagents (RMgX) are versatile nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. youtube.comadichemistry.com In the context of benzamide synthesis, Grignard reagents can be used in several ways.

One approach involves the reaction of a Grignard reagent with an isocyanate. This method, developed by Henry Gilman, is particularly effective for the synthesis of sterically hindered amides. ethz.ch The Grignard reagent adds to the carbonyl carbon of the isocyanate, forming an intermediate that, upon workup, yields the corresponding amide. ethz.ch

Another application involves the reductive coupling of amides with Grignard reagents. nih.govrsc.org This methodology allows for the conversion of a tertiary amide into a tertiary amine by replacing the carbonyl oxygen with two alkyl or aryl groups from the Grignard reagent. nih.govrsc.org This transformation is typically catalyzed by an iridium complex and utilizes a silane (B1218182) as a terminal reductant. nih.gov

| Advanced Synthetic Approach | Key Reagents/Features | Application in Benzamide Synthesis |

| Electrophilic Activation of Amides | Triflic anhydride, Pyridine | Increases amide electrophilicity for nucleophilic attack. rsc.orgresearchgate.net |

| Directed ortho-Metalation (DoM) | Organolithium reagents, Directed Metalation Group (DMG) | Regioselective functionalization ortho to the amide group. nih.govrsc.orgacs.org |

| Grignard Reagent Applications | Grignard reagents, Isocyanates or Tertiary amides | Synthesis of sterically hindered amides and tertiary amines. ethz.chnih.govrsc.org |

Synthesis of Key Intermediates (e.g., 2-amino-N-isopropylbenzamide)

The synthesis of this compound relies on the availability of crucial precursor molecules, known as key intermediates. Among these, 2-amino-N-isopropylbenzamide is a pivotal component, and its synthesis has been approached through various methodologies. These methods primarily involve the reaction of an activated benzoic acid derivative with isopropylamine (B41738).

One of the most common and industrially significant routes to 2-amino-N-isopropylbenzamide employs isatoic anhydride as the starting material. This method is advantageous as isatoic anhydride serves as a stable and safe equivalent of the otherwise reactive anthranilic acid. The reaction proceeds via the nucleophilic attack of isopropylamine on the carbonyl group of the anhydride, leading to the opening of the heterocyclic ring and subsequent formation of the desired benzamide.

Detailed research has explored different conditions for this transformation, optimizing for yield, reaction time, and environmental impact. Variations in solvents, temperature, and reaction modes, such as conventional heating and microwave irradiation, have been reported.

A prevalent method involves the reaction of isatoic anhydride with isopropylamine in a solvent like dichloroethane. google.comgoogle.com In one variation of this procedure, isopropylamine is added dropwise to a solution of isatoic anhydride in dichloroethane at a controlled temperature of 50-60 °C. google.comgoogle.com The reaction is typically completed within a few hours, and the product is obtained after a simple work-up involving washing with water. google.comgoogle.com Notably, this method can tolerate a certain amount of water in the starting materials, which can simplify the process by avoiding stringent anhydrous conditions. google.comgoogle.com An alternative set of conditions involves conducting the reaction at a lower temperature of 30-40 °C, which requires a longer reaction time of approximately 6 hours to achieve high yields of 91-93%. google.comgoogle.com

Another approach utilizes dimethylformamide (DMF) as the solvent. In this procedure, a solution of isopropylamine in DMF is added to a solution of isatoic anhydride, also in DMF, and the mixture is heated under reflux for several hours. nih.gov This method has been shown to be effective for the synthesis of a range of 2-aminobenzamide (B116534) derivatives. nih.gov

Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating. nih.gov When a mixture of isatoic anhydride and an amine is irradiated with microwaves, the reaction time can be dramatically reduced to mere minutes, often leading to high yields of the desired product. nih.gov This technique is highlighted as a time-efficient and environmentally friendly option. nih.gov

The following table summarizes the different synthetic methodologies reported for the preparation of 2-amino-N-isopropylbenzamide and its analogs.

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield | Reference |

| Isatoic Anhydride | Isopropylamine | Dichloroethane | 50-60 °C, 0.5-2 hours | Not specified | google.comgoogle.com |

| Isatoic Anhydride | Isopropylamine | Dichloroethane | 30-40 °C, ~6 hours | 91-93% | google.comgoogle.com |

| Isatoic Anhydride | Amine derivatives | DMF | Reflux, 6 hours | Not specified | nih.gov |

| Isatoic Anhydride | Amine derivatives | DMF (few drops) | Microwave irradiation (140-420 W), 4-10 min | High | nih.gov |

| 2-Amino-3-methylbenzoic Acid | Bis(trichloromethyl) carbonate, then aqueous methylamine | Not specified (One-pot) | Not specified | 87-94% (overall) | sioc-journal.cn |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For N-(2-fluorophenyl)-4-isopropylbenzamide, both ¹H-NMR and ¹³C-NMR would be crucial.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: The spectrum would show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on both the 2-fluorophenyl and 4-isopropylphenyl rings. The coupling patterns would be influenced by the fluorine atom and the isopropyl group.

Isopropyl Group Protons: A septet (a seven-line pattern) would be expected for the single proton of the CH group, and a doublet (a two-line pattern) for the six equivalent protons of the two CH₃ groups.

Amide Proton: A broad singlet for the N-H proton would likely be observed, and its chemical shift could vary depending on the solvent and concentration.

¹³C-NMR (Carbon-13 NMR): This technique identifies the different carbon environments in the molecule.

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) would correspond to the C=O group of the amide.

Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-160 ppm) would be observed. The carbon attached to the fluorine atom would show a characteristic doublet due to C-F coupling.

Isopropyl Group Carbons: Two distinct signals would be expected for the CH and CH₃ carbons of the isopropyl group.

A search of scientific literature and chemical databases did not yield specific, experimentally-verified ¹H-NMR or ¹³C-NMR data for this compound. However, analysis of related compounds, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, reveals typical chemical shifts and coupling constants for fluorinated benzamide (B126) structures. mdpi.com For instance, the ¹H NMR spectrum of N-(2,4-difluorophenyl)-2-fluorobenzamide shows distinct multiplets for the aromatic protons, and the ¹³C and ¹⁹F spectra are consistent with the expected fluorine substitution patterns. mdpi.com

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (NH) | 8.0 - 9.0 (broad singlet) | - |

| Carbonyl (C=O) | - | 165 - 170 |

| Aromatic (C-H) | 7.0 - 8.2 (multiplets) | 115 - 160 |

| Aromatic (C-F) | - | 155 - 165 (doublet) |

| Aromatic (C-isopropyl) | - | 145 - 155 |

| Isopropyl (CH) | 2.8 - 3.2 (septet) | 30 - 35 |

| Isopropyl (CH₃) | 1.2 - 1.4 (doublet) | 20 - 25 |

Note: The data in this table is predictive and based on the analysis of similar chemical structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HREI-MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) would provide the exact molecular formula.

For this compound (C₁₆H₁₆FNO), the expected exact mass can be calculated. The fragmentation pattern would likely involve the cleavage of the amide bond, loss of the isopropyl group, and other characteristic fragmentations of the aromatic rings. While specific experimental mass spectrometry data for the title compound is not available, high-resolution mass spectrometry is a standard technique for the characterization of novel compounds, allowing for the determination of elemental composition with high accuracy. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

N-H Stretch: A characteristic absorption band for the amide N-H stretch would be expected in the region of 3200-3400 cm⁻¹.

C=O Stretch: A strong absorption band for the amide carbonyl (C=O) stretch would appear around 1640-1680 cm⁻¹.

C-N Stretch: An absorption band for the C-N stretch of the amide would be observed around 1200-1400 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H and C=C bonds would be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

C-F Stretch: A strong absorption band for the C-F bond would be expected in the region of 1000-1400 cm⁻¹.

The IR spectrum of N-(diisopropylphosphanyl)benzamide, a related compound, shows a diagnostic absorption for the C=O bond at 1651 cm⁻¹, which aligns with the expected region for the carbonyl stretch in this compound. mdpi.com

Chromatographic Purity Assessment (e.g., TLC)

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. For this compound, a suitable solvent system would be developed to achieve good separation from any starting materials or byproducts. The purity would be indicated by the presence of a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent. Reports on the synthesis of similar compounds often mention the use of TLC for monitoring reaction progress. bas.bg

Advanced Analytical Techniques for Confirmation of Stereochemistry (if applicable)

For this compound, there are no stereocenters, and therefore, it does not exist as stereoisomers. As such, advanced analytical techniques for the confirmation of stereochemistry, such as chiral chromatography or specific NMR experiments like NOESY for determining relative stereochemistry, would not be applicable.

Structure Activity Relationship Sar Investigations of N 2 Fluorophenyl 4 Isopropylbenzamide Derivatives

Impact of Fluorine Substitution Position and Number on Biological Activity

The presence, number, and position of fluorine atoms on the N-phenyl ring are critical determinants of biological activity. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's physicochemical profile, including lipophilicity, metabolic stability, and binding interactions. nih.gov

The position of the fluorine substituent on the N-phenyl ring—ortho, meta, or para—can lead to distinct pharmacological profiles. For instance, in studies of related fluorinated benzamides, the position of the fluorine atom has been shown to impact luminescent properties and protistocidal activity. nih.gov The ortho-fluoro substitution in the parent compound, N-(2-fluorophenyl)-4-isopropylbenzamide, creates a specific electronic and conformational environment. Shifting the fluorine to the meta or para position would alter the dipole moment and the potential for hydrogen bonding, thereby affecting interactions with target proteins. sci-hub.se

Increasing the number of fluorine substituents (e.g., creating di- or tri-fluorinated analogues) further modulates activity. For example, a study on N-(2,4-difluorophenyl)-2-fluorobenzamide highlights how multiple fluorine atoms influence crystal packing and intramolecular interactions, which can be extrapolated to receptor binding scenarios. mdpi.com The introduction of additional fluorine atoms can enhance binding affinity through favorable electrostatic interactions or by displacing water molecules from a binding pocket. sci-hub.se However, this can also lead to negative effects if the new substitutions create steric hindrance or an unfavorable electronic distribution. Research on related compounds has shown that a 3,4-difluoro substitution pattern can be significantly more potent than a 4-fluoro substitution in certain biological assays. nih.gov

Table 1: Predicted Impact of Fluorine Substitution on Biological Activity This table is interactive. You can sort the data by clicking on the column headers.

| Substitution Pattern | Predicted Effect on Lipophilicity | Potential Impact on Activity | Rationale |

|---|---|---|---|

| 2-Fluoro (Parent) | Moderate Increase | Baseline Activity | The ortho position influences the torsion angle of the amide bond and can engage in intramolecular hydrogen bonding. mdpi.com |

| 3-Fluoro | Moderate Increase | Altered Selectivity/Potency | Changes the electronic distribution across the ring, potentially altering target interaction without significant steric changes. |

| 4-Fluoro | Moderate Increase | Altered Potency | The para position has a strong electronic influence on the ring's overall polarity and can be involved in key interactions at the back of a binding pocket. |

| 2,4-Difluoro | High Increase | Potentially Increased Potency | Combines the conformational influence of the ortho-fluoro with the electronic pull of the para-fluoro, often enhancing binding affinity. |

| 3,4-Difluoro | High Increase | Potentially Highest Potency | Can lead to a significant increase in activity through synergistic electronic and hydrophobic effects. nih.gov |

| 2,4,6-Trifluoro | Very High Increase | Variable (Steric Hindrance) | While increasing lipophilicity, the steric bulk of multiple substitutions may prevent optimal binding with the target. |

Stereochemical Influence of the Isopropyl Moiety

The isopropyl group at the 4-position of the benzamide (B126) ring introduces a chiral center if its connection to a biological target is stereospecific. The isopropyl moiety itself is achiral, but its interaction within a chiral binding site can be stereoselective. More than half of all drugs in use are chiral compounds, and for many, only one enantiomer (a non-superimposable mirror image) is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. rsc.orgnih.gov

Although specific stereochemical data for this compound is not publicly available, the principles of chiral drug design are highly relevant. rsc.orgnih.gov If the isopropyl group fits into a defined hydrophobic pocket on a target enzyme or receptor, the spatial arrangement of its two methyl groups relative to the rest of the molecule could be crucial for optimal binding. One stereoisomer may fit perfectly, while the other could cause a steric clash with the protein surface. For example, in other drug classes, enantiomers have shown vast differences in potency; the S-enantiomer of one compound was found to be 40 times more efficient for its target D2 receptor than its R-enantiomer. rsc.org The U.S. Food and Drug Administration (FDA) recommends that the stereochemistry of a drug candidate be considered early in the development process. acs.org Therefore, investigating the synthesis of individual enantiomers of derivatives and evaluating them separately is a critical step in SAR studies.

Table 2: Hypothetical Stereochemical Influence on Receptor Binding This table is interactive. You can sort the data by clicking on the column headers.

| Stereoisomer | Hypothetical Binding Affinity | Postulated Interaction | Rationale |

|---|---|---|---|

| R-Isomer | High | Optimal fit in hydrophobic pocket | The methyl groups are positioned to maximize van der Waals forces with nonpolar amino acid residues. |

| S-Isomer | Low | Steric hindrance | One of the methyl groups clashes with the receptor wall, preventing the molecule from achieving the ideal binding conformation. |

| Racemate | Moderate | Average of R- and S-Isomer activity | The observed activity is a composite of the high-potency and low-potency isomers. rsc.org |

Substituent Effects on the 4-Position of the Benzamide Ring

Replacing the isopropyl group at the 4-position of the benzamide ring with other substituents allows for a systematic exploration of how steric bulk, electronics, and hydrophobicity affect biological activity. SAR studies on related benzamides have shown that this position is highly sensitive to modification.

The size and shape of the substituent are critical. Small alkyl groups like methyl or ethyl may retain activity, whereas larger groups such as a tert-butyl could either enhance binding by filling a larger hydrophobic pocket or decrease activity due to steric hindrance. The electronic nature of the substituent is equally important. Electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., nitro, cyano) alter the electron density of the benzamide carbonyl oxygen. This can affect its ability to act as a hydrogen bond acceptor, a key interaction for many enzyme inhibitors. nih.gov Studies on N-(2-aminoethyl)benzamide analogues showed that halo- and nitro-substitutions significantly impacted their potency as inhibitors of monoamine oxidase-B (MAO-B), with the effects rationalized by steric and hydrophobic factors. nih.gov

Table 3: Predicted Effects of Substituents at the 4-Position of the Benzamide Ring This table is interactive. You can sort the data by clicking on the column headers.

| 4-Position Substituent | Electronic Effect | Steric Effect | Predicted Impact on Activity |

|---|---|---|---|

| -H | Neutral | Minimal | Likely reduced activity due to loss of hydrophobic interaction. |

| -CH(CH₃)₂ (Isopropyl) | Electron-donating (weak) | Moderate | Baseline activity; provides key hydrophobic interaction. |

| -C(CH₃)₃ (tert-Butyl) | Electron-donating (weak) | Large | Variable; may increase affinity if pocket allows, or decrease due to steric clash. |

| -Cl | Electron-withdrawing | Small | May increase potency through favorable halogen bonding or electronic effects. nih.gov |

| -OCH₃ (Methoxy) | Electron-donating (strong) | Small | Alters H-bond acceptor strength of carbonyl; may increase or decrease activity. mdpi.com |

| -NO₂ (Nitro) | Electron-withdrawing (strong) | Moderate | Significantly alters electronics; often tested in SAR studies to probe electronic sensitivity. nih.gov |

Rational Modification of the Amide Linkage

The amide bond is a cornerstone of the this compound structure, providing conformational rigidity and key hydrogen bonding features. nih.gov The amide's N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Rational modification of this linkage is a common strategy in medicinal chemistry to improve properties like metabolic stability, potency, and cell permeability. sci-hub.seacs.org

One approach is the synthesis of amide isosteres—functional groups that mimic the steric and electronic properties of the amide bond. nih.gov Replacing the amide with a thioamide (C=S instead of C=O), for instance, alters the hydrogen bonding capability and lipophilicity. nih.gov Another common replacement is a 1,2,3-triazole ring, which can preserve the geometry and hydrogen bond acceptor/donor vectors of the original amide while being metabolically robust. nih.govmdpi.com Other potential isosteres include esters, sulfonamides, and reverse amides, each providing a unique set of properties to probe the chemical space around the lead compound. nih.govnih.gov Such modifications can reveal whether both the hydrogen bond donor and acceptor are essential for activity. nih.gov

Table 4: Examples of Amide Linkage Modifications and Their Rationale This table is interactive. You can sort the data by clicking on the column headers.

| Modification | Key Property Change | Rationale for Use |

|---|---|---|

| Thioamide (-CSNH-) | Reduced H-bond acceptor strength | Probes the importance of the carbonyl oxygen interaction; increases lipophilicity. nih.gov |

| Ester (-COO-) | Loss of H-bond donor | Determines if the N-H hydrogen bond is critical for biological activity. nih.gov |

| 1,2,3-Triazole | Metabolically stable, rigid | Mimics amide geometry and H-bonding pattern while preventing enzymatic hydrolysis. sci-hub.semdpi.com |

| Sulfonamide (-SO₂NH-) | Tetrahedral geometry, increased solubility | Acts as a transition-state mimic for proteases and alters solubility. nih.gov |

| Reverse Amide (-NHCO-) | Altered H-bond vector | Reverses the direction of the hydrogen bond donor/acceptor groups to explore alternative binding modes. researchgate.net |

| Fluoroalkene (-CF=CH-) | Planar, metabolically stable | Removes H-bonding ability while maintaining a rigid, planar structure. sci-hub.se |

Bioisosteric Replacements and Scaffold Variations

Bioisosteric replacement and scaffold hopping are advanced drug design strategies used to discover novel chemotypes with improved properties. acs.org This involves replacing entire sections of the molecule with structurally different but functionally similar groups.

For this compound, several bioisosteric replacements are conceivable. The 2-fluorophenyl ring could be replaced with other aromatic or heteroaromatic systems, such as a pyridine (B92270) or thiophene (B33073) ring. This would alter the molecule's polarity, solubility, and potential for specific interactions (e.g., a pyridine nitrogen acting as a hydrogen bond acceptor).

Scaffold hopping involves replacing the central benzamide core with a completely different chemical framework that maintains the crucial pharmacophoric elements in the correct 3D orientation. For example, studies on related compounds have utilized scaffolds such as N-benzyl-2-phenylpyrimidin-4-amine or various benzimidazole (B57391) derivatives. researchgate.netnanobioletters.com These alternative scaffolds can offer advantages in terms of synthetic accessibility, patentability, or pharmacokinetic properties while retaining the desired biological activity.

Table 5: Potential Bioisosteric Replacements and Scaffold Variations This table is interactive. You can sort the data by clicking on the column headers.

| Original Moiety | Bioisosteric Replacement | Rationale |

|---|---|---|

| N-(2-fluorophenyl) ring | N-pyridyl ring | Introduces a hydrogen bond acceptor (nitrogen) and can improve solubility and metabolic profile. |

| Benzamide core | Phenyl-1,2,4-oxadiazole | The oxadiazole acts as a metabolically stable amide bioisostere. mdpi.com |

| Benzamide core | Benzimidazole reverse amide | An alternative scaffold known to produce potent kinase inhibitors. researchgate.net |

| Isopropyl group | Cyclopropyl group | Offers a similar degree of hydrophobicity but with increased rigidity and a different metabolic profile. |

| Isopropyl group | tert-Butyl group | Increases steric bulk to probe the size of the hydrophobic binding pocket. |

Correlation of Structural Motifs with Specific Biological Pathways

The structural motifs present in this compound are found in compounds active against a diverse range of biological targets, suggesting multiple potential pathways for its derivatives.

Antiparasitic Activity: N-phenylbenzamide derivatives have been identified as potent agents against kinetoplastid parasites, which cause diseases like leishmaniasis and African trypanosomiasis. These compounds are thought to function by binding to the minor groove of the parasite's kinetoplast DNA (kDNA). nih.gov

Enzyme Inhibition:

Kinases: Benzamide derivatives are well-known scaffolds for kinase inhibitors, such as the Bcr-Abl inhibitor Imatinib. Modifications on the benzamide core can lead to potent and selective inhibitors for various kinases involved in cancer signaling. nih.gov

Monoamine Oxidase (MAO): Analogues of N-(2-aminoethyl)benzamide are effective inhibitors of MAO-B, an enzyme involved in neurotransmitter metabolism and a target for Parkinson's disease. nih.gov

USP1/UAF1 Deubiquitinase: N-benzyl-2-phenylpyrimidin-4-amine derivatives, which can be viewed as scaffold variants, are potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target in non-small cell lung cancer. nanobioletters.com

Transporter Inhibition: A complex derivative containing a 4-(2-fluorophenyl)piperazin-1-yl moiety was identified as an inhibitor of human equilibrative nucleoside transporters (ENTs), which are important for nucleoside salvage and chemotherapy sensitivity. researchgate.net

The specific combination of the 2-fluorophenyl group, the amide linker, and the 4-isopropylbenzamide moiety in the parent compound creates a unique pharmacophore that could be optimized for high affinity and selectivity against one of these, or other, biological targets.

In Vitro Biological Evaluation and Target Discovery

Enzyme Inhibition Studies of Related Benzamide (B126) Scaffolds

The benzamide scaffold, a core component of N-(2-fluorophenyl)-4-isopropylbenzamide, is prevalent in a variety of molecules that have been demonstrated to inhibit several classes of enzymes.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor in certain bacterial infections, such as those caused by Helicobacter pylori. msa.edu.egnih.gov The inhibition of this enzyme is a key strategy for addressing the negative effects of ureolytic bacteria. msa.edu.eg Research into new urease inhibitors is an active field in medicinal chemistry. nih.gov

Various studies have demonstrated the efficacy of compounds with benzamide-related structures as urease inhibitors. For instance, conjugates of nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and mefenamic acid with sulfa drugs have shown potent urease inhibition. acs.org Specifically, diclofenac conjugated with sulfanilamide (B372717) and mefenamic acid conjugated with sulfanilamide were found to be competitive inhibitors of urease. acs.org Similarly, benzimidazole (B57391) derivatives, including thiosemicarbazides and sulphonamides, have exhibited significant urease inhibitory potential, with some analogs showing IC₅₀ values in the low micromolar range. msa.edu.eg The structure-activity relationship studies suggest that the presence of electron-withdrawing groups on these scaffolds enhances their inhibitory activity. msa.edu.eg Other scaffolds, such as oxazole-based imidazopyridines and β-aryl β-mercapto ketones, have also been identified as effective urease inhibitors. nih.govnih.gov

Table 1: Urease Inhibition by Benzamide-Related Scaffolds

| Compound/Scaffold | IC₅₀ (μM) | Inhibition Type | Reference |

|---|---|---|---|

| Diclofenac-sulfanilamide conjugate | 3.59 ± 0.07 | Competitive | acs.org |

| Diclofenac-sulfacetamide conjugate | 5.49 ± 0.34 | Competitive | acs.org |

| Mefenamic acid-sulfanilamide conjugate | 7.92 ± 0.27 | Competitive | acs.org |

| Mefenamic acid-sulfamethoxazole conjugate | 8.35 ± 0.26 | Competitive | acs.org |

| Benzimidazole sulphonamide analog (2j) | 1.40 ± 0.001 | Not Specified | msa.edu.eg |

| Benzimidazole thiosemicarbazide (B42300) analog (1g) | 2.40 ± 0.10 | Not Specified | msa.edu.eg |

| Oxazole-imidazopyridine analog (4i) | 5.68 ± 1.66 | Not Specified | nih.gov |

Tyrosinase is a key copper-containing enzyme in the synthesis of melanin, and its over-activity can lead to hyperpigmentation disorders. doi.orgnih.govnih.gov Consequently, tyrosinase inhibitors are of significant interest for dermatological and cosmetic applications. researchgate.netmdpi.com

Several benzamide derivatives have been synthesized and evaluated for their ability to inhibit mushroom tyrosinase. researchgate.netnih.gov In one study, N′-phenylbenzohydrazide and N-(benzoyloxy)benzamide demonstrated potent tyrosinase inhibitory activity, with IC₅₀ values of 10.5 μM and 2.5 μM, respectively, which were stronger than the standard inhibitor, kojic acid (IC₅₀ = 44.6 μM). researchgate.net Another study on N-(acryloyl)benzamide derivatives found that certain compounds exhibited stronger tyrosinase inhibition (up to 76.77% at 25 μM) than kojic acid (50.30% inhibition at the same concentration). nih.gov The search for effective tyrosinase inhibitors has also explored other scaffolds, such as benzothiazoles, with one derivative showing an IC₅₀ value of 0.2 ± 0.01 μM, a potency 55 times greater than kojic acid. mdpi.com

Table 2: Tyrosinase Inhibition by Benzamide-Related Scaffolds

| Compound/Scaffold | Inhibitory Activity | Standard Control | Reference |

|---|---|---|---|

| N-(benzoyloxy)benzamide | IC₅₀ = 2.5 μM | Kojic Acid (IC₅₀ = 44.6 μM) | researchgate.net |

| N′-phenylbenzohydrazide | IC₅₀ = 10.5 μM | Kojic Acid (IC₅₀ = 44.6 μM) | researchgate.net |

| N-(acryloyl)benzamide (1j) | 76.77% inhibition at 25 μM | Kojic Acid (50.30% inhibition at 25 μM) | nih.gov |

| N-(acryloyl)benzamide (1a) | 59.70% inhibition at 25 μM | Kojic Acid (50.30% inhibition at 25 μM) | nih.gov |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b) | IC₅₀ = 0.2 ± 0.01 μM | Kojic Acid (IC₅₀ ≈ 11 μM) | mdpi.com |

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, making them important therapeutic targets. nih.govresearchgate.net Benzamide and related scaffolds are features of numerous kinase inhibitors. rsc.orgnih.gov

JAK2 Kinase: The Janus kinases (JAKs) are a family of tyrosine kinases involved in cytokine signaling. A series of phenylaminopyrimidines has been identified as potent inhibitors of these kinases. nih.gov Notably, the benzamide derivative CYT387 (N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide) was developed as a potent JAK2/JAK1 inhibitor. nih.gov

PI3K/mTOR: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. nih.gov Dual inhibitors targeting both PI3K and mTOR have shown significant promise. Several compounds incorporating benzamide-related structures have been developed as potent PI3K/mTOR inhibitors. For example, NSC765844, which is based on an arylsulfonamide scaffold, is a highly effective dual PI3K/mTOR inhibitor with low nanomolar IC₅₀ values against PI3K isoforms and mTOR. nih.gov Another well-studied dual inhibitor is NVP-BEZ235, an imidazoquinoline derivative, which has demonstrated efficacy in inhibiting the proliferation of lymphoma cell lines with a low IC₅₀ of 5.68 ± 1.76 nM. nih.govunc.edu Furthermore, research has identified potent PI3K/mTOR inhibitory activity in other structural classes, including benzo[b]furan derivatives and 3-amidoquinolines. nih.govrsc.org

Table 3: Kinase Inhibition by Benzamide-Related Scaffolds

| Compound | Scaffold | Target(s) | IC₅₀ | Reference |

|---|---|---|---|---|

| CYT387 | Phenylaminopyrimidine-benzamide | JAK1/JAK2 | Potent inhibitor (specific IC₅₀ not stated in abstract) | nih.gov |

| NSC765844 | Arylsulfonamide | PI3Kα, β, γ, δ, mTOR | 1.3, 1.8, 1.5, 3.8, 3.8 nM, respectively | nih.gov |

| NVP-BEZ235 | Imidazoquinoline | PI3K/mTOR | 5.68 ± 1.76 nM (in PEL cells) | unc.edu |

| Benzo[b]furan derivative (36) | Benzo[b]furan | PI3K/Akt/mTOR pathway | 0.051 μM (in MCF-7 cells) | nih.gov |

| Compound 15a | 3-amidoquinoline | PI3Kα | < 10 nM | rsc.org |

Diacylglycerol kinases (DGKs) are enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial negative regulator of DAG-mediated signaling pathways. patsnap.com In T-cells, the DGKα and DGKζ isoforms are predominant and function to suppress the immune response. nih.govresearchgate.net Therefore, inhibition of DGKζ, often in conjunction with DGKα, is being explored as a strategy to enhance immune responses, particularly in the context of cancer immunotherapy. nih.govnih.gov

A phenotype-driven screening approach led to the identification of compounds that act as dual inhibitors of DGKα and DGKζ. nih.gov This dual inhibition was found to potentiate an immune response in both human and mouse T-cells. nih.gov The lead inhibitor from this study, BMS-502, demonstrated significant activity in assays measuring IFNγ production. nih.gov Other studies have focused on structure-activity relationships to develop potent DGKα inhibitors, with some compounds showing IC₅₀ values in the low micromolar range against both α and ζ isoforms. researchgate.net

Table 4: DGK Inhibition by Various Scaffolds

| Compound | Target(s) | Activity/IC₅₀ | Reference |

|---|---|---|---|

| BMS-502 | DGKα/ζ | Demonstrated significant activity in IFNγ and pERK assays | nih.gov |

| R59949 | DGK | Inactive at 20 μM in IFNγ and pERK assays | nih.gov |

| Compound 11 | DGKα | IC₅₀ = 1.6 µM | researchgate.net |

| Compound 20 | DGKα | IC₅₀ = 1.8 µM | researchgate.net |

Receptor Binding and Modulation Assays for this compound Analogs

The activity of analogs of this compound has been assessed for their ability to bind to and modulate the function of specific receptors.

The metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1) is a G-protein coupled receptor that plays a significant role in the central nervous system. Modulators of this receptor are of interest for treating neurological and psychiatric disorders. Research has revealed that subtle structural changes in molecules can switch their activity between different mGlu receptor subtypes. nih.gov For example, the compound (−)-PHCCC, initially known as a positive allosteric modulator (PAM) for the mGlu4 receptor, was also found to act as a negative allosteric modulator (NAM) at the mGlu1 receptor. nih.gov

Further exploration of related chemical scaffolds led to the development of selective mGlu1 modulators. A series of picolinamide (B142947) derivatives, which are structurally related to benzamides, were investigated. By modifying the picolinamide and phthalimide (B116566) portions of the molecule, researchers were able to develop potent and selective human mGlu1 PAMs, such as VU0483737 and VU0483605. nih.gov These findings highlight how analogs of a core structure can be fine-tuned to achieve specific modulatory activity at the mGlu1 receptor. nih.gov

Equilibrative Nucleoside Transporter (ENT) Inhibition (e.g., ENT1, ENT2)

Equilibrative nucleoside transporters, primarily ENT1 and ENT2, are crucial membrane proteins that facilitate the transport of nucleosides (like adenosine) and nucleoside analogue drugs across cell membranes. This transport is vital for processes ranging from DNA synthesis to the regulation of cardiovascular function. mdpi.com Inhibiting these transporters can modulate adenosine (B11128) signaling, which has therapeutic potential in treating cardiovascular diseases and cancer. mdpi.com

The inhibitory activity of a compound on ENTs is typically measured using a competitive binding assay. In this method, cells engineered to express high levels of either ENT1 or ENT2 are incubated with a radiolabeled nucleoside, such as [³H]uridine. The ability of a test compound to prevent the uptake of the radiolabeled substrate into the cells indicates its inhibitory potency.

For example, a different and more complex compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) , has been identified as an inhibitor of both ENT1 and ENT2. mdpi.com Studies showed that FPMINT inhibited the transport of [³H]uridine in a concentration-dependent manner. mdpi.com Kinetic analysis revealed it acts as a non-competitive and irreversible inhibitor. mdpi.comnih.gov Notably, FPMINT was found to be 5 to 10 times more selective for ENT2 over ENT1, a rare characteristic as most known ENT inhibitors are selective for ENT1. mdpi.comnih.gov

Table 1: Inhibitory Activity of FPMINT on ENT1 and ENT2 This data is for the compound FPMINT and is provided for illustrative purposes only.

| Target | IC₅₀ (µM) | Mode of Inhibition | Binding | Reference |

|---|---|---|---|---|

| ENT1 | 18.04 ± 1.15 | Non-competitive | Irreversible | nih.gov |

| ENT2 | 1.69 ± 1.12 | Non-competitive | Irreversible | nih.gov |

Beta-1 Adrenergic Receptor Binding

The beta-1 (β1) adrenergic receptor is a G-protein coupled receptor predominantly found in the heart. Its activation is central to the sympathetic nervous system's control of heart rate and blood pressure. mdpi.com As such, molecules that bind to this receptor, particularly antagonists (β-blockers), are mainstays in cardiovascular medicine.

Evaluating a compound's binding affinity for the β1-adrenergic receptor is a critical step in assessing its potential as a cardiovascular drug. This is often accomplished through in vitro binding assays. A common method is a competition association assay, where a cell membrane preparation containing the β1-receptor is incubated with a known radiolabeled ligand, such as [³H]-DHA. mdpi.com The test compound is then added at various concentrations to see how effectively it displaces the radiolabeled ligand. The concentration at which the compound displaces 50% of the radioligand is its IC₅₀ value, which reflects its binding affinity. More advanced techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can also be used to determine binding affinity and selectivity over other receptor subtypes, such as the β2-receptor. mdpi.com

Store-Operated Calcium Channel (SOC) Inhibition

Store-operated calcium entry (SOCE) is a vital mechanism for controlling calcium (Ca²⁺) levels inside cells. When calcium stores in the endoplasmic reticulum are depleted, STIM1 proteins sense this change and activate Orai1 channels in the plasma membrane, allowing Ca²⁺ to flow into the cell. nih.govarxiv.org This process, which generates a current known as the calcium-release activated calcium (CRAC) current, is crucial for the function of many cells, especially immune cells. arxiv.orgnih.gov

The inhibition of SOCE can be a therapeutic strategy for autoimmune diseases and some cancers. nih.gov To test a compound's ability to block these channels, researchers typically use fluorescence microscopy or patch-clamp electrophysiology. nih.gov In a common fluorescence-based assay, cells are loaded with a calcium-sensitive dye like Indo-1. The endoplasmic reticulum stores are first depleted using an agent like thapsigargin, which blocks the pump that keeps calcium in the ER. mdpi.com Calcium is then added to the extracellular solution, and the resulting influx through SOCE channels is measured by the change in fluorescence. nih.govmdpi.com An effective inhibitor will reduce or prevent this influx. mdpi.com For instance, the pyrazole (B372694) derivative BTP2 is a known SOCE inhibitor that potently blocks these channels and subsequent T-lymphocyte activation. nih.gov

Cellular Assays for Investigating Biological Effects

Cellular assays bridge the gap between molecular target interaction and physiological effect. By using living cells, these tests can evaluate a compound's influence on complex biological processes like cell survival, growth, and immune responses.

Cytotoxicity and Cell Growth Inhibition in Cancer Cell Lines (e.g., HCT-116 cells)

Cytotoxicity assays are a cornerstone of anticancer drug discovery. They measure a compound's ability to kill cancer cells or inhibit their proliferation. The HCT-116 cell line, derived from human colon cancer, is a frequently used model for such studies. nih.gov

In a typical assay, HCT-116 cells are seeded in multi-well plates and exposed to a range of concentrations of the test compound. After an incubation period (often 48 to 72 hours), cell viability is assessed. This can be done using various methods, such as the MTT assay, which measures the metabolic activity of living cells. The results are used to calculate the GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) value, which is the concentration of the compound required to inhibit cell growth or viability by 50%. For example, a study on novel N²-acryloylhydrazides demonstrated their cytotoxic effects on HCT-116 cells, identifying them as potential antineoplastic agents. nih.gov

Immunomodulatory Activity

Immunomodulatory agents are substances that can either stimulate or suppress the immune system. irjpms.com Evaluating a compound's effect on immune cells is critical for developing treatments for autoimmune diseases, cancer, and infections. In vitro immunomodulatory assays often use primary immune cells, such as lymphocytes or macrophages, or human whole blood cultures. mdpi.comresearchgate.net

Key parameters measured in these assays include:

Lymphocyte Proliferation: The ability of a compound to stimulate the proliferation of T-cells or B-cells, often in the presence of a mitogen like Concanavalin A (Con A), is a sign of immunostimulatory activity. mdpi.comnih.gov

Macrophage Phagocytosis: The effect on the ability of macrophages to engulf foreign particles can be measured using flow cytometry to assess phagocytic activity. nih.gov

Cytokine Production: The secretion of signaling molecules (cytokines) like interleukins (e.g., IL-2) and tumor necrosis factor (TNF) is measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov

For example, a sulfated polysaccharide from the green alga Ulva conglobata was shown to possess potent immunomodulatory effects in vitro by significantly increasing lymphocyte proliferation and macrophage phagocytosis. mdpi.com

High-Throughput Screening Approaches for Novel Target Identification

High-Throughput Screening (HTS) is a modern drug discovery process that automates the testing of vast libraries of chemical compounds against a specific biological target. This approach allows researchers to rapidly identify "hits"—compounds that show activity against the target.

The process often begins with computational or virtual screening, where computer algorithms predict the binding of thousands of molecules to a 3D model of a target protein. For instance, Diversity-based High-throughput Virtual Screening (D-HTVS) can be used to screen a library like the ChemBridge database against a kinase target. researchgate.net The most promising candidates from this virtual screen are then selected for in vitro validation. These compounds are tested in enzymatic or cell-based assays to confirm their activity and determine their potency (e.g., IC₅₀ value). researchgate.net This combination of computational screening followed by focused experimental validation is a powerful and efficient strategy for discovering novel lead molecules for drug development. researchgate.net

Mechanistic Elucidation of N 2 Fluorophenyl 4 Isopropylbenzamide Interactions

Ligand-Target Binding Characterization

No studies describing the binding affinity, selectivity, or specific biological targets of N-(2-fluorophenyl)-4-isopropylbenzamide are available.

Allosteric vs. Orthosteric Binding Mechanisms

There is no information to determine whether this compound binds to the primary active (orthosteric) site or a secondary (allosteric) site on any potential protein targets.

Elucidation of Enzyme Kinetic Inhibition Modes (e.g., Competitive, Non-competitive, Mixed-type)

Without an identified enzyme target, no data on the mode of enzyme inhibition (such as competitive, non-competitive, or mixed-type) exists for this compound.

Analysis of Cellular Signaling Pathway Perturbations

No research has been published detailing the effects of this compound on any cellular signaling pathways.

Investigation of Protein-Ligand Interaction Dynamics

Computational or biophysical studies investigating the dynamic interactions between this specific ligand and any protein target have not been found in the public domain.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, it is used to predict how a ligand, such as N-(2-fluorophenyl)-4-isopropylbenzamide, might interact with the binding site of a protein.

Research on various benzamide (B126) derivatives has demonstrated their potential to interact with a range of protein targets. For instance, docking studies on benzamide analogues have identified crucial hydrogen bond interactions with the active sites of proteins like FtsZ and DNA gyrase. nih.govingentaconnect.com In a study on benzamide derivatives as FtsZ inhibitors, key interactions were observed with amino acid residues such as Val 207, Asn 263, and Leu 209. nih.gov Similarly, docking of other benzamide derivatives into the active site of DNA gyrase from Staphylococcus aureus revealed hydrogen bonds with residues like SER 438 and ASP 437. mdpi.com

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore various conformations of the ligand within the protein's binding pocket, and a scoring function would estimate the binding affinity. The 2-fluorophenyl group could engage in halogen bonds or hydrophobic interactions, while the isopropylphenyl moiety would likely occupy a hydrophobic pocket. The central amide group is a key feature, capable of forming critical hydrogen bonds with amino acid residues in the active site, a common binding motif for benzamide-based inhibitors. nih.govingentaconnect.com

Table 1: Example Docking Scores and Key Interactions for Analogous Benzamide Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzamide Derivatives | DNA Gyrase | -7.7 | ASP 437, SER 438 |

| Three-substituted Benzamides | FtsZ | Not specified | Val 207, Asn 263, Leu 209, Gly 205 |

| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 | Not specified | Not specified in abstract |

This table is illustrative and based on data for analogous compounds, not this compound itself.

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. publish.csiro.au These calculations can provide insights into molecular geometry, charge distribution, and reactivity. For this compound, QM methods can elucidate the influence of the fluorine and isopropyl substituents on the electronic properties of the benzamide scaffold.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Stability

Molecular dynamics simulations are used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would reveal its conformational flexibility in different environments, such as in solution or when bound to a protein.

When a ligand-protein complex is subjected to MD simulations, the stability of the binding pose predicted by molecular docking can be assessed. nih.gov Studies on benzamide analogues have used MD simulations to confirm the stability of the ligand within the active site of the target protein. nih.govtandfonline.com For example, a 15-nanosecond MD simulation was used to confirm the stability of a complex between a benzamide analogue and the FtsZ protein. nih.gov These simulations provide information on the fluctuations of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds, over time.

Pharmacophore Modeling for Key Interaction Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model for a series of benzamide inhibitors would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For inhibitors of the FtsZ protein, a five-featured pharmacophore model was developed for a series of benzamide derivatives, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Similarly, pharmacophore models have been generated for benzamide derivatives targeting histone deacetylases (HDACs). researchgate.net Such a model for this compound and its analogues would highlight the critical features for biological activity, guiding the design of new, potentially more potent compounds. The model would likely place a hydrophobic feature on the isopropyl group and an aromatic feature on both phenyl rings, with hydrogen bond donor/acceptor features on the amide linkage.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying physicochemical properties (descriptors) of the molecules, a predictive model can be generated.

For benzamide derivatives, 2D and 3D-QSAR studies have been performed to understand the structural requirements for activity against targets like histone deacetylase 2 (HDAC2) and FtsZ. nih.govtandfonline.com In a 3D-QSAR study of N-(2-Aminophenyl)-Benzamide derivatives, a highly predictive model was generated, indicating the importance of steric and electrostatic fields for inhibitory activity. tandfonline.com A QSAR model for a series including this compound could use descriptors such as hydrophobicity (logP), molecular weight, and electronic parameters to predict the biological activity of newly designed analogues.

Table 2: Example of Descriptors Used in QSAR Models for Benzamide Analogs

| QSAR Study Subject | Descriptors Found to be Important |

| N-(2-Aminophenyl)-Benzamide derivatives | Molecular field analysis (steric and electrostatic fields) |

| Benzamide analogues as FtsZ inhibitors | Atom-based 3D-QSAR model |

| Urea-based scaffolds (aniline/benzylamine) | VAMP polarization, VAMP dipole, Kier ChiV6 path index, Moment of inertia |

This table is illustrative and based on data for analogous compounds.

Virtual Screening Techniques for Analog Design and Lead Generation

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net Structure-based virtual screening (SBVS) uses the 3D structure of the target to dock candidate ligands, while ligand-based virtual screening uses the knowledge of known active molecules. rsc.org

Starting with this compound as a lead compound, virtual screening could be employed to identify analogues with potentially improved properties. Large chemical databases could be screened for compounds with similar pharmacophoric features or that are predicted to dock favorably into the same target binding site. This approach has been successfully used to identify novel inhibitors for various targets from libraries of benzamide-containing compounds. nih.gov

Derivatization and Analog Design Strategies for Enhanced Research Probes

Rational Design of N-(2-fluorophenyl)-4-isopropylbenzamide Analogs

Rational drug design principles can be systematically applied to modify the structure of this compound to probe structure-activity relationships (SAR). nih.govresearchgate.netnih.govnih.govresearchgate.net This approach involves making targeted modifications to the core scaffold and observing the effects on its biological activity.

Key areas for modification on the this compound scaffold include:

The 4-isopropylphenyl ring: The isopropyl group can be replaced with other alkyl groups of varying size and lipophilicity, such as methyl, ethyl, or tert-butyl, to explore the spatial requirements of the binding pocket. Alternatively, introducing polar functional groups or replacing the isopropyl group with bioisosteres could modulate the compound's pharmacokinetic properties.

The 2-fluorophenyl ring: The position and number of fluorine substituents on the phenyl ring can be altered. nih.govresearchgate.net For instance, moving the fluorine to the meta or para position, or introducing a second fluorine atom, could influence the compound's electronic properties and binding interactions. nih.govresearchgate.net Replacing the fluorine with other halogens (Cl, Br) or small electron-withdrawing or -donating groups would also provide insight into the electronic requirements for activity.

The amide linker: The amide bond itself is a key structural feature. Modifications to this linker are generally less common but could involve N-methylation or replacement with a bioisosteric group to alter the compound's hydrogen bonding capacity and conformational flexibility.

Molecular modeling and computational docking studies can be employed to predict how these structural changes might affect the binding of the analogs to their putative biological target, thereby guiding the synthetic efforts. nih.govnih.gov

A systematic exploration of these modifications would generate a focused library of analogs, allowing for a detailed understanding of the SAR for this class of compounds.

Combinatorial Chemistry Libraries Based on the Benzamide (B126) Scaffold

To explore a wider chemical space and identify novel derivatives with improved properties, combinatorial chemistry offers a powerful approach for the rapid synthesis of large numbers of compounds. acs.orgnih.govwikipedia.orgimperial.ac.uknih.gov Both solid-phase and liquid-phase synthesis strategies can be employed to generate libraries based on the benzamide scaffold.

In a typical solid-phase synthesis approach, a carboxylic acid or an amine starting material is anchored to a solid support. wikipedia.org This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support. For a benzamide library, one could immobilize a series of substituted benzoic acids and react them with a diverse set of anilines, or vice versa.

Liquid-phase combinatorial synthesis, often utilizing soluble polymer supports like polyethylene glycol (PEG), offers an alternative where reactions are carried out in solution, but purification is facilitated by precipitation of the polymer-bound product. acs.orgnih.gov

A representative combinatorial library based on the this compound scaffold could be constructed by varying three key components:

Building Block 1 (Carboxylic Acids): A diverse set of benzoic acids with various substituents at the 4-position (e.g., different alkyl groups, halogens, ethers).

Building Block 2 (Anilines): A collection of anilines with different substitution patterns on the aromatic ring (e.g., fluoro, chloro, methyl, methoxy groups at various positions).

Building Block 3 (Optional Acylating Agents): If modifications to the amide nitrogen are desired, a third building block of acylating or alkylating agents could be introduced.

The resulting library of compounds can then be screened in high-throughput assays to identify "hits" with desired biological activities.

Table 1: Representative Building Blocks for a Combinatorial Benzamide Library

| Building Block Category | Examples |

| 4-Substituted Benzoic Acids | 4-Isopropylbenzoic acid, 4-Ethylbenzoic acid, 4-tert-Butylbenzoic acid, 4-Chlorobenzoic acid, 4-Methoxybenzoic acid |

| Substituted Anilines | 2-Fluoroaniline (B146934), 3-Fluoroaniline, 4-Fluoroaniline, 2,4-Difluoroaniline, 2-Chloroaniline, 2-Methylaniline |

This table is interactive. You can sort and filter the data.

Synthesis of Isotopic Variants for Mechanistic Research (e.g., for mass spectrometry)

Isotopically labeled analogs of this compound are invaluable tools for various research applications, including metabolic studies, target identification, and quantitative analysis by mass spectrometry. nih.govwikipedia.orgnih.govchemrxiv.orgacs.orgnih.gov The most common stable isotopes used for this purpose are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). For applications requiring higher sensitivity, the radioisotope tritium (³H or T) can be incorporated. nih.govprinceton.edunih.gov

Deuterium and Tritium Labeling:

The introduction of deuterium or tritium can be achieved through several methods:

Precursor Labeling: Utilizing commercially available deuterated or tritiated starting materials. For example, deuterated 4-isopropylaniline or deuterated 2-fluorobenzoic acid could be used in the standard amide coupling reaction.

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of C-H bonds with C-D or C-T bonds on the final compound or a late-stage intermediate. nih.gov Recent advances in transition metal-catalyzed and photoredox-catalyzed C-H activation have made this a more accessible strategy. nih.govprinceton.edunih.gov For this compound, HIE could potentially be directed to the aromatic rings or the isopropyl group.

Carbon-13 and Nitrogen-15 Labeling:

The synthesis of ¹³C- or ¹⁵N-labeled analogs typically requires a multi-step synthetic route starting from commercially available labeled precursors. For instance, ¹³C-labeled benzoic acid or ¹⁵N-labeled aniline (B41778) could be incorporated.

These isotopically labeled compounds can be used as internal standards in quantitative mass spectrometry-based assays, enabling precise measurement of the unlabeled compound in biological samples. nih.gov They are also crucial for in vivo and in vitro studies to track the metabolic fate of the parent compound. nih.govprinceton.edu

Table 2: Potential Isotopic Labeling Strategies for this compound

| Isotope | Labeling Position | Method | Application |

| Deuterium (²H) | Aromatic rings, Isopropyl group | Hydrogen Isotope Exchange, Labeled Precursors | Quantitative MS, Metabolic stability studies |

| Tritium (³H) | Aromatic rings, Isopropyl group | Hydrogen Isotope Exchange, Labeled Precursors | Radioligand binding assays, Autoradiography |

| Carbon-13 (¹³C) | Carbonyl carbon, Aromatic rings | Labeled Precursors | Mechanistic studies, NMR, MS |

| Nitrogen-15 (¹⁵N) | Amide nitrogen | Labeled Precursors | Mechanistic studies, NMR, MS |

This table is interactive. You can sort and filter the data.

Modifications for Improved Solubility and Stability in In Vitro Assays

Poor aqueous solubility is a common challenge in drug discovery and can hinder the reliability of in vitro assays. nih.govascendiacdmo.comijpca.orgijmsdr.orgnih.gov this compound, being a relatively lipophilic molecule, may exhibit limited solubility in aqueous buffers. Several strategies can be employed to address this issue:

Introduction of Polar Functional Groups: The rational design approach described in section 8.1 can be utilized to introduce polar groups, such as hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) moieties, onto either of the aromatic rings. These groups can increase the compound's polarity and hydrogen bonding potential, thereby improving aqueous solubility.

Salt Formation: If a basic or acidic functional group is introduced, the resulting analog can be converted into a more soluble salt form.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form. nih.govacs.orgresearchgate.netnih.gov For improving solubility, a common strategy is to attach a polar promoiety to the parent molecule. For this compound, a prodrug could be designed by:

N-Acylation or N-Alkoxycarbonylation: Attaching a group to the amide nitrogen that can be cleaved enzymatically. bohrium.com

Introducing a cleavable polar group: For example, attaching a phosphate or an amino acid ester to a hydroxyl group introduced on one of the rings.

In addition to solubility, the chemical and metabolic stability of the compound in the assay medium is crucial. Modifications to sterically hinder metabolically labile sites, such as replacing a C-H bond with a C-F bond, can improve metabolic stability.

Table 3: Approaches to Enhance Solubility and Stability

| Strategy | Modification Example | Expected Outcome |

| Introduction of Polar Groups | Addition of a hydroxyl group to the 4-isopropylphenyl ring | Increased aqueous solubility |

| Salt Formation | Introduction of an amino group and formation of a hydrochloride salt | Enhanced solubility in acidic to neutral pH |

| Prodrug Approach | Attachment of a phosphate group to a newly introduced hydroxyl | Improved aqueous solubility and potential for targeted release |

| Metabolic Stabilization | Replacement of a metabolically labile C-H bond with a C-F bond | Increased half-life in in vitro metabolic assays |

This table is interactive. You can sort and filter the data.

By systematically applying these derivatization and analog design strategies, a suite of research probes based on the this compound scaffold can be developed. These new chemical entities will be instrumental in elucidating the compound's biological target, mechanism of action, and potential as a lead structure for further development.

Future Research Directions and Unresolved Questions

Exploration of Undiscovered Biological Targets for N-(2-fluorophenyl)-4-isopropylbenzamide